![molecular formula C9H6N2S B1267053 2-Methylbenzo[d]thiazole-6-carbonitrile CAS No. 42474-60-2](/img/structure/B1267053.png)

2-Methylbenzo[d]thiazole-6-carbonitrile

Vue d'ensemble

Description

Synthesis Analysis

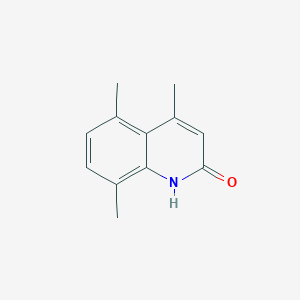

The synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile derivatives typically involves reactions that can incorporate the thiazole core with various functional groups, enhancing its chemical utility. A notable method includes the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile towards thioglycolic acid, leading to thiazole derivatives. This reactivity pattern allows for the creation of a diverse set of compounds, showcasing the versatility of the thiazole backbone in synthetic organic chemistry (Mohareb, Abdallah, & Ahmed, 2017).

Molecular Structure Analysis

2-Methylbenzo[d]thiazole-6-carbonitrile and its derivatives display interesting molecular structures, which can be analyzed through techniques such as X-ray crystallography. The structure is characterized by a partially planar configuration, which is influenced by the presence of the thiazole ring. Such structural features are crucial for the compound's reactivity and interaction with other molecules (Würfel, Görls, Weiss, & Beckert, 2013).

Chemical Reactions and Properties

2-Methylbenzo[d]thiazole-6-carbonitrile participates in various chemical reactions, demonstrating its nucleophilicity and electrophilic substitution capabilities. Its reactivity with electrophiles and nucleophiles showcases the compound's versatility in forming a wide range of chemical structures. For instance, its interaction with superelectrophilic 4,6-dinitrobenzofuroxan underlines its potential in nucleophilic substitution reactions (Forlani et al., 2006).

Physical Properties Analysis

The physical properties of 2-Methylbenzo[d]thiazole-6-carbonitrile derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature of the substituents on the thiazole ring. These properties are critical for determining the compound's applicability in various fields, including pharmaceuticals and materials science.

Chemical Properties Analysis

The chemical properties of 2-Methylbenzo[d]thiazole-6-carbonitrile, including acidity, basicity, and reactivity towards various chemical reagents, are pivotal in its application in organic synthesis. Its ability to undergo transformations such as alkylation, oxidation, and cyclization opens up pathways for the synthesis of complex molecules and materials (Ohkata, Takee, & Akiba, 1985).

Applications De Recherche Scientifique

Synthesis and Cytotoxicity in Cancer Research

2-Methylbenzo[d]thiazole-6-carbonitrile has been a subject of interest in cancer research. A study by Mohareb, Abdallah, and Ahmed (2017) involved synthesizing derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a compound closely related to 2-Methylbenzo[d]thiazole-6-carbonitrile. These derivatives demonstrated notable cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy (Mohareb, Abdallah, & Ahmed, 2017).

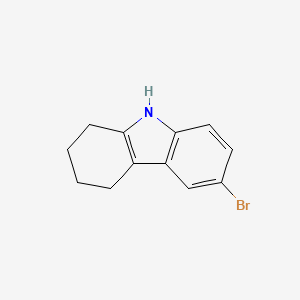

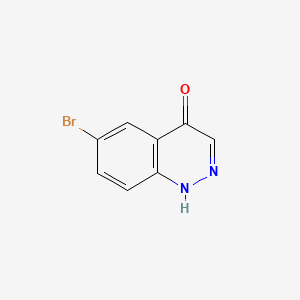

Molecular Structure Studies

In the field of molecular structure research, a study by Würfel, Görls, Weiss, and Beckert (2013) on a compound related to 2-Methylbenzo[d]thiazole-6-carbonitrile, specifically 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one, provided insights into the molecular structure and bonding characteristics of such compounds. This research contributes to a deeper understanding of the molecular properties of thiazole derivatives (Würfel et al., 2013).

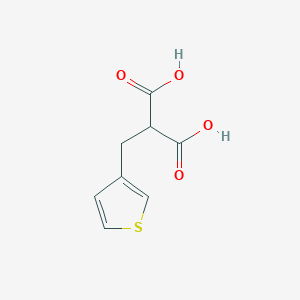

Synthesis of Dihydrofuran Carbonitrile Derivatives

Research conducted by Swamy et al. (2020) on dihydrofuran carbonitrile derivatives, which are structurally similar to 2-Methylbenzo[d]thiazole-6-carbonitrile, explored the synthesis and crystallographic analysis of these compounds. This study contributes to the field of synthetic organic chemistry and provides a foundation for further pharmaceutical applications (Swamy et al., 2020).

Applications in Organic Light-Emitting Diodes (OLEDs)

Deng, Li, Wang, and Wu (2013) investigated the use of small-molecular compounds related to 2-Methylbenzo[d]thiazole-6-carbonitrile in the development of blue phosphorescent organic light-emitting diodes (PhOLEDs). This research highlights the potential of thiazole derivatives in improving the efficiency and performance of OLEDs (Deng, Li, Wang, & Wu, 2013).

Drug Design and Synthesis

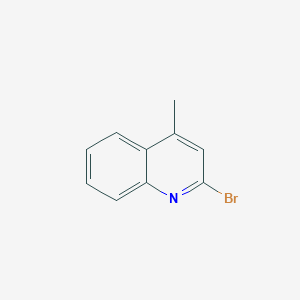

Foucourt et al. (2014) demonstrated the synthesis of thiazolo[5,4-f]quinazolines, a class of compounds including 2-Methylbenzo[d]thiazole-6-carbonitrile, as inhibitors of DYRK1A, a protein kinase implicated in Alzheimer's disease. This study indicates the significance of thiazole derivatives in the design and development of new therapeutic agents (Foucourt et al., 2014).

Orientations Futures

“2-Methylbenzo[d]thiazole-6-carbonitrile” was internally identified as an important building block and therefore, kg amounts of it needed to be urgently supplied . As the desired benzothiazole was only available in small quantities for a high price, a robust and scalable route needed to be rapidly developed .

Propriétés

IUPAC Name |

2-methyl-1,3-benzothiazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2S/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQUFWQEXRABMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195262 | |

| Record name | 6-Benzothiazolecarbonitrile, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylbenzo[d]thiazole-6-carbonitrile | |

CAS RN |

42474-60-2 | |

| Record name | 6-Benzothiazolecarbonitrile, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042474602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Benzothiazolecarbonitrile, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

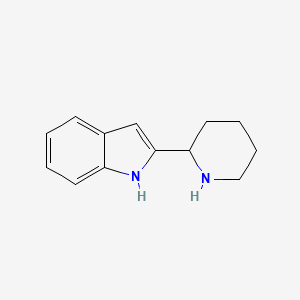

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.